molecular formula C15H19NO3S B3005801 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide CAS No. 2034568-68-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide

Cat. No.: B3005801
CAS No.: 2034568-68-6
M. Wt: 293.38
InChI Key: PZEXGURVNPSLDX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide is a complex organic compound that features a thiophene ring fused with a furan ring, connected to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide is unique due to its fused thiophene-furan ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its diverse structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide, and its molecular formula is C15H13NO4SC_{15}H_{13}NO_4S. With a molecular weight of approximately 303.3 g/mol, it contains functional groups that are significant for biological interactions, including hydroxyl, thiophene, and furan moieties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in critical biological processes. Potential targets include kinases, transcription factors, and ion channels.
  • Signaling Pathways : It has been suggested that this compound can modulate several key signaling pathways such as:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt Pathway : Plays a role in cell survival and metabolism.
    • NF-κB Pathway : Regulates immune response and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiophene and furan have shown promise in inhibiting cancer cell proliferation through apoptosis induction. Studies have reported IC50 values indicating effective inhibition of various cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response .

Antimicrobial Properties

This compound has also been noted for its antimicrobial activity against various pathogens. The presence of the thiophene ring is particularly relevant as thiophene derivatives have been documented to possess broad-spectrum antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

  • Anticancer Activity : A study demonstrated that a related thiophene-containing compound showed an IC50 value of 0.51 µM against tyrosinase, indicating strong inhibitory activity that could be leveraged for anticancer drug development .
  • Anti-inflammatory Studies : Research on similar compounds indicated significant reductions in inflammation markers in animal models, suggesting that these compounds could serve as effective anti-inflammatory agents .
  • Antimicrobial Efficacy : In vitro assays showed that derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential utility in developing new antibiotics.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; IC50 values reported
Anti-inflammatoryModulates inflammatory pathways; reduces cytokines
AntimicrobialEffective against various pathogens; broad-spectrum effects

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)14(18)16-8-11(17)13-5-4-12(19-13)10-6-7-20-9-10/h4-7,9,11,17H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEXGURVNPSLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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